![molecular formula C10H5F9 B14672155 Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- CAS No. 41125-49-9](/img/structure/B14672155.png)
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- is a fluorinated aromatic compound with the molecular formula C10H5F9. This compound is characterized by the presence of trifluoromethyl groups attached to the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzene derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- typically involves the introduction of trifluoromethyl groups to the benzene ring. One common method is the reaction of benzene with trifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI) and a base like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding trifluoromethylated phenols or quinones. Reduction reactions can also occur, leading to the formation of partially or fully reduced products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens (Cl2, Br2) for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield trifluoromethylated benzene derivatives, while oxidation can produce trifluoromethylated phenols.
科学研究应用
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
作用机制
The mechanism by which Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making the benzene ring more susceptible to electrophilic attack. This property is exploited in various synthetic applications to achieve selective reactions.
相似化合物的比较
Similar Compounds
Benzene, 1,2-bis(trifluoromethyl)-: Another fluorinated benzene derivative with two trifluoromethyl groups attached to adjacent carbon atoms on the benzene ring.
Benzene, 1,4-bis(trifluoromethyl)-: A compound with two trifluoromethyl groups attached to opposite carbon atoms on the benzene ring.
Benzene, 1-chloro-2-(trifluoromethyl)-: A compound with a trifluoromethyl group and a chlorine atom attached to the benzene ring.
Uniqueness
Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]- is unique due to the presence of two trifluoromethyl groups on the same carbon atom, which significantly enhances its electron-withdrawing properties compared to other fluorinated benzene derivatives. This unique structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
41125-49-9 |
|---|---|
分子式 |
C10H5F9 |
分子量 |
296.13 g/mol |
IUPAC 名称 |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]benzene |
InChI |
InChI=1S/C10H5F9/c11-8(12,13)7(9(14,15)16,10(17,18)19)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
DPUZZPUOIFEBHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


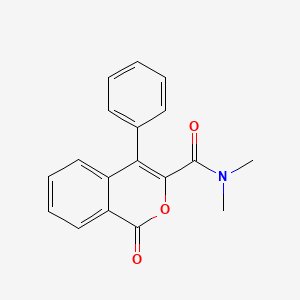
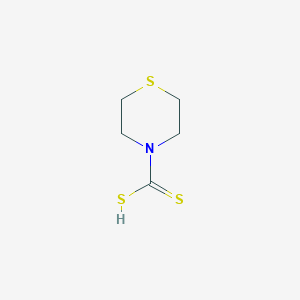
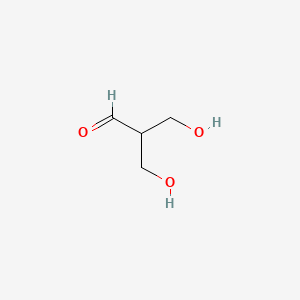
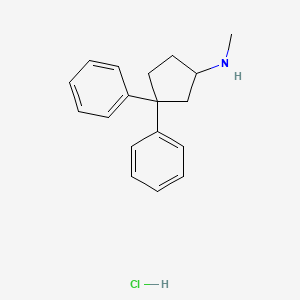
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)

![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)

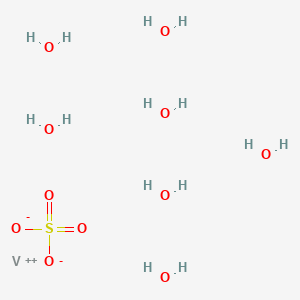

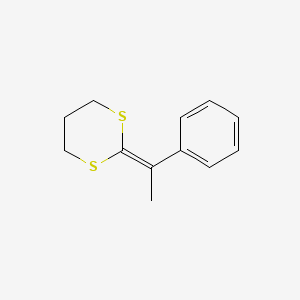
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
